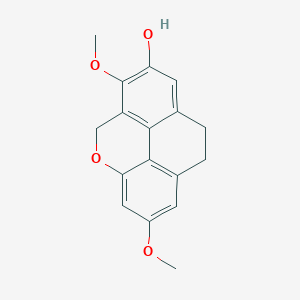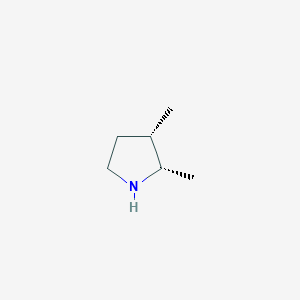
Agrostophyllidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'agrostophyllidine est un composé stilbénoïde isolé de l'orchidée indienne, plus précisément de la plante Agrostophyllum khasiyanum . C'est un composé phénolique de formule moléculaire C₁₇H₁₆O₄ et de masse moléculaire 284,31 g/mol . Ce composé a suscité l'intérêt en raison de ses activités biologiques potentielles et de ses applications dans divers domaines scientifiques.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de l'agrostophyllidine implique généralement l'extraction de sources naturelles telles que les orchidées indiennes. Le processus d'extraction utilise souvent des solvants tels que le chloroforme, le dichlorométhane, l'acétate d'éthyle, le diméthylsulfoxyde (DMSO) et l'acétone . Les voies synthétiques et les conditions réactionnelles spécifiques de l'agrostophyllidine ne sont pas largement documentées, mais l'approche générale consiste à isoler le composé à partir de matières végétales en utilisant des techniques d'extraction et de purification par solvants.
Méthodes de production industrielle
La production industrielle de l'agrostophyllidine suivrait probablement des méthodes d'extraction et de purification similaires à celles utilisées en laboratoire. Le processus impliquerait une extraction à grande échelle à partir de sources végétales, suivie d'une purification par des techniques chromatographiques pour obtenir de l'agrostophyllidine de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
L'agrostophyllidine, étant un composé phénolique, peut subir diverses réactions chimiques, notamment :
Oxydation : Les composés phénoliques peuvent être oxydés pour former des quinones ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir l'agrostophyllidine en ses formes réduites correspondantes.
Substitution : Des réactions de substitution aromatique électrophile peuvent se produire sur le cycle phénolique, conduisant à la formation de dérivés substitués.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) peuvent être utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le brome, le chlore) et les agents de nitration (par exemple, l'acide nitrique) sont couramment utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de l'agrostophyllidine peut produire des quinones, tandis que les réactions de substitution peuvent produire des dérivés halogénés ou nitrés.
Applications de la recherche scientifique
L'agrostophyllidine a plusieurs applications de recherche scientifique, notamment :
Mécanisme d'action
Le mécanisme d'action de l'agrostophyllidine implique son interaction avec diverses cibles moléculaires et voies. En tant que composé phénolique, il peut exercer des effets antioxydants en piégeant les radicaux libres et en réduisant le stress oxydatif . De plus, ses propriétés antimicrobiennes sont attribuées à sa capacité à perturber les membranes cellulaires microbiennes et à inhiber la croissance des agents pathogènes . Les cibles moléculaires et les voies spécifiques impliquées dans ces actions sont encore à l'étude.
Applications De Recherche Scientifique
Agrostophyllidin has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Agrostophyllidin involves its interaction with various molecular targets and pathways. As a phenolic compound, it can exert antioxidant effects by scavenging free radicals and reducing oxidative stress . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit the growth of pathogens . The specific molecular targets and pathways involved in these actions are still under investigation.
Comparaison Avec Des Composés Similaires
L'agrostophyllidine est structurellement similaire à d'autres stilbénoïdes, tels que le resvératrol et le ptérostilbène. Elle présente des caractéristiques uniques qui la distinguent de ces composés :
Resvératrol : L'agrostophyllidine et le resvératrol sont tous deux des stilbénoïdes aux propriétés antioxydantes. L'agrostophyllidine est isolée des orchidées indiennes, tandis que le resvératrol se retrouve couramment dans le raisin et le vin rouge.
Ptérostilbène : Comme l'agrostophyllidine, le ptérostilbène est un stilbénoïde aux propriétés antioxydantes et antimicrobiennes. Le ptérostilbène se retrouve principalement dans les myrtilles et possède une structure chimique légèrement différente, avec deux groupes méthoxy au lieu des groupes hydroxyle présents dans l'agrostophyllidine.
D'autres composés similaires comprennent l'agrostophylline, l'agrostophyllone et l'agrostophylloxine, qui sont également isolés de la même source végétale et partagent des similitudes structurelles avec l'agrostophyllidine .
Propriétés
Formule moléculaire |
C17H16O4 |
|---|---|
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
5,13-dimethoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaen-6-ol |
InChI |
InChI=1S/C17H16O4/c1-19-11-5-9-3-4-10-6-13(18)17(20-2)12-8-21-14(7-11)16(9)15(10)12/h5-7,18H,3-4,8H2,1-2H3 |
Clé InChI |
RWCTZGNIHHTMKW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C3C(=C1)OCC4=C3C(=CC(=C4OC)O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine](/img/structure/B12107915.png)

![(E)-3-{3-[(4-Bromo-benzyl)-cyclohexanecarbonyl-amino]-phenyl}-acrylic acid methyl ester](/img/structure/B12107923.png)

![Benzenamine, 2-[(4-chlorophenoxy)methyl]-](/img/structure/B12107929.png)






![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B12107977.png)
![8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester)](/img/structure/B12107981.png)
